5-HT2A antagonist 2
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Overview
Description
5-HT2A antagonist 2: is a compound that specifically targets the serotonin 5-HT2A receptor, a subtype of the serotonin receptor family. These receptors are widely distributed in the central nervous system and play a crucial role in various physiological and psychological processes, including cognition, mood regulation, and perception . Antagonists of the 5-HT2A receptor are of significant interest due to their potential therapeutic applications in treating psychiatric disorders such as schizophrenia, depression, and anxiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-HT2A antagonist 2 typically involves the creation of a core structure, such as a phenylcyclohexane or hydantoin derivative, followed by the attachment of various arylpiperazine moieties . The reaction conditions often include the use of organic solvents like acetonitrile, bases such as potassium carbonate, and heating to temperatures around 80°C for extended periods (24-48 hours) .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques like high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-HT2A antagonist 2 can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing halogens.
Scientific Research Applications
Chemistry: 5-HT2A antagonist 2 is used in the development of new synthetic methodologies and as a reference compound in analytical chemistry .
Biology: In biological research, it is used to study the role of serotonin receptors in various physiological processes, including cognition, mood regulation, and perception .
Medicine: Medically, this compound is investigated for its potential therapeutic applications in treating psychiatric disorders such as schizophrenia, depression, and anxiety .
Industry: In the pharmaceutical industry, it is used in the development of new drugs targeting the serotonin 5-HT2A receptor .
Mechanism of Action
Molecular Targets and Pathways: 5-HT2A antagonist 2 exerts its effects by binding to the serotonin 5-HT2A receptor, thereby blocking the action of serotonin at this receptor site . This inhibition can modulate various downstream signaling pathways, including those involving G proteins and second messengers like cyclic adenosine monophosphate (cAMP) . The blockade of 5-HT2A receptors can lead to changes in neurotransmitter release and neuronal excitability, which are thought to underlie its therapeutic effects in psychiatric disorders .
Comparison with Similar Compounds
Ketanserin: Another 5-HT2A receptor antagonist used in research and clinical settings.
Sarpogrelate: A selective 5-HT2A receptor antagonist with applications in cardiovascular diseases.
Risperidone: An atypical antipsychotic that also targets the 5-HT2A receptor.
Uniqueness: 5-HT2A antagonist 2 is unique in its specific binding affinity and selectivity for the 5-HT2A receptor, which may result in a different therapeutic profile compared to other antagonists . Its distinct chemical structure allows for unique interactions with the receptor, potentially leading to fewer side effects and improved efficacy in certain therapeutic applications .
Properties
Molecular Formula |
C30H33ClN4O2 |
---|---|
Molecular Weight |
517.1 g/mol |
IUPAC Name |
3-[2-[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C30H33ClN4O2/c1-19-24(30(37)35-14-3-5-26(36)29(35)33-19)12-17-34-15-10-20(11-16-34)27-25-9-8-23(31)18-22(25)7-6-21-4-2-13-32-28(21)27/h2,4,8-9,13,18,26,36H,3,5-7,10-12,14-17H2,1H3 |
InChI Key |
NZRINYAGEMQBQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(=C4C5=C(CCC6=C4N=CC=C6)C=C(C=C5)Cl)CC3 |
Origin of Product |
United States |
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